molecular formula C6H9N3 B089418 3,3'-Iminodipropionitrile CAS No. 111-94-4

3,3'-Iminodipropionitrile

Cat. No. B089418
CAS RN: 111-94-4
M. Wt: 123.16 g/mol
InChI Key: SBAJRGRUGUQKAF-UHFFFAOYSA-N
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Patent
US04055586

Procedure details

The reaction takes place in a tube reactor which has an internal diameter of 36 mm and a length of 70 cm. At the lower end of the reactor there is a glass frit G 4, manufactured by the Schott Company, Mainz. It is designated 160 D and has a 30 mm diameter. The glass frit functions as a distribution device. The tube has a total volume of 700 ml. and the effective reaction volume (the space used during the reaction) equals 500 ml. 9 liters of gaseous ammonia are fed into the reactor per hour. The gas flows through the glass frit and reacts with the acrylonitrile. In order to monitor the gas conversion, the amount of unreacted gas is determined using a gas meter. 52 ml of acrylonitrile and 3.8 ml of water are pumped hourly into the upper end of the reactor at a rate which corresponds to a space velocity of 0.1 hr-1. After 10 hours of residence time, the reaction mixture is removed at a point above the distribution device located at the lower end of the tube reactor. The yield of bis-(2-cyanoethyl)-amine obtained is 91 %.
Quantity
9 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]

Inputs

Step One
Name
Quantity
9 L
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
52 mL
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
3.8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
and the effective reaction volume (the space used during the reaction)
CUSTOM
Type
CUSTOM
Details
corresponds to a space velocity of 0.1 hr
Duration
0.1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture is removed at a point above the distribution device

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(#N)CCNCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.